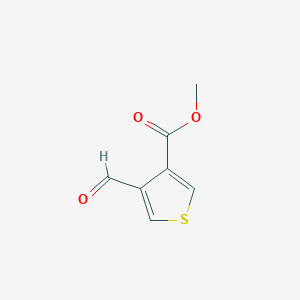

Methyl 4-formylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-formylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3S/c1-10-7(9)6-4-11-3-5(6)2-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLGRIRTGZQJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60987146 | |

| Record name | Methyl 4-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-73-5 | |

| Record name | NSC81786 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60987146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Formylthiophene 3 Carboxylate and Analogous Structures

Strategies for the Construction of the Thiophene (B33073) Ring System

The formation of the thiophene core is a critical first step in the synthesis of methyl 4-formylthiophene-3-carboxylate. Various methods have been developed, broadly categorized into cyclization reactions and the assembly from pre-functionalized precursors.

Cyclization Reactions in Thiophene Synthesis

Cyclization reactions are a cornerstone of thiophene synthesis, often involving the formation of the sulfur-carbon bonds to close the five-membered ring. One notable method is the Fiesselmann thiophene synthesis , which provides a versatile route to substituted thiophenes. This reaction typically involves the condensation of a thioglycolic acid derivative with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. ccspublishing.org.cnwikipedia.org A variation of this synthesis can be applied to construct aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives by reacting 3-chlorothiophene-2-carboxylates with methyl thioglycolate. nih.gov

Another classical approach is the Paal-Knorr thiophene synthesis , which utilizes a 1,4-dicarbonyl compound and a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to construct the thiophene ring.

The general reaction for the Fiesselmann synthesis is depicted below:

Reactants: α,β-acetylenic ester, Thioglycolic acid ester

Conditions: Base (e.g., sodium ethoxide)

Product: 3-Hydroxythiophene-2-carboxylate derivative

Assembly from Pre-functionalized Acyclic and Heterocyclic Precursors

The assembly of the thiophene ring from acyclic precursors offers a powerful strategy for introducing a variety of substituents with high regiocontrol. The Gewald aminothiophene synthesis is a prominent example of a one-pot multicomponent reaction that assembles highly functionalized thiophenes. researchgate.netbohrium.comnih.gov This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. bohrium.com The versatility of the Gewald reaction allows for the synthesis of a wide array of 2-aminothiophenes, which can serve as precursors to other thiophene derivatives. nih.govresearchgate.netmdpi.com

The key steps in the Gewald reaction are:

Knoevenagel condensation of the carbonyl compound and the α-cyanoester.

Addition of elemental sulfur to the resulting α,β-unsaturated nitrile.

Cyclization and tautomerization to form the 2-aminothiophene.

| Reaction | Starting Materials | Key Reagents | Product Type |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid derivatives | Base | 3-Hydroxythiophene-2-carboxylates |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental Sulfur, Base | 2-Aminothiophene-3-carbonitriles/carboxylates |

Regioselective Introduction of the Formyl Group onto Thiophene Carboxylate Scaffolds

Once the thiophene-3-carboxylate scaffold is in place, the next critical step is the regioselective introduction of the formyl group at the 4-position. Several methods are available to achieve this, with the Vilsmeier-Haack formylation and directed ortho-metalation being the most prominent.

Vilsmeier-Haack Formylation and its Application to Thiophenes

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.deijpcbs.comsemanticscholar.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). thieme-connect.de

For 3-substituted thiophenes, the regioselectivity of the Vilsmeier-Haack formylation is influenced by the electronic nature and steric bulk of the substituent at the 3-position. Electron-donating groups generally direct formylation to the 2- and 5-positions. However, the presence of an electron-withdrawing group like a carboxylate at the 3-position deactivates the ring, making formylation more challenging and influencing the site of attack. Careful control of reaction conditions is often necessary to achieve the desired regioselectivity for the 4-position. researchgate.net

Directed Ortho-Metalation and Electrophilic Quenching Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a functional group at the desired position with high precision. uwindsor.caunblog.fr

In the context of methyl thiophene-3-carboxylate, the carboxylate group can act as a DMG, directing lithiation to the 2- and 4-positions. By carefully choosing the base, solvent, and temperature, it is possible to selectively deprotonate the 4-position. Subsequent quenching of the resulting thienyllithium species with a formylating agent, such as DMF, yields the desired this compound. thieme-connect.de

| Method | Directing Group | Base | Electrophile | Position of Formylation |

| Vilsmeier-Haack | Activating/Deactivating group at C3 | Vilsmeier Reagent | - | 2, 4, or 5 |

| Directed Ortho-Metalation | Carboxylate at C3 | Organolithium | DMF | 2 or 4 |

Aerobic Oxidation of Precursor Methyl Groups or Alcohols to Aldehydes

An alternative approach to introduce the formyl group is through the oxidation of a precursor methyl group or a primary alcohol at the 4-position of the thiophene ring. Aerobic oxidation, which utilizes molecular oxygen from the air as the oxidant, is an environmentally benign and attractive method.

The direct oxidation of a methyl group on a thiophene ring to an aldehyde can be challenging due to the stability of the methyl group and the potential for over-oxidation to the carboxylic acid. However, recent advances in catalysis have shown promise in this area.

A more common and often more controllable strategy involves the oxidation of a primary alcohol. For instance, if methyl 4-(hydroxymethyl)thiophene-3-carboxylate is available, it can be selectively oxidized to the corresponding aldehyde. Copper-based catalytic systems, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), have proven effective for the aerobic oxidation of benzylic and other primary alcohols to aldehydes under mild conditions. researchgate.netbohrium.comlookchem.comhelsinki.fi These methods offer high selectivity and are compatible with various functional groups. ccspublishing.org.cn

The general scheme for this approach is as follows:

Synthesis of a methyl 4-(hydroxymethyl)thiophene-3-carboxylate precursor.

Selective aerobic oxidation of the primary alcohol to the aldehyde using a suitable catalyst.

Esterification Techniques for Thiophene Carboxylic Acid Precursors

Modern Oxidative Esterification of Aldehydes

Oxidative esterification provides a direct route to esters from aldehydes, bypassing the need for the corresponding carboxylic acid. This approach is particularly relevant for the synthesis of this compound from a suitable dialdehyde (B1249045) precursor or by selective oxidation.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the oxidative esterification of aldehydes. The general mechanism involves the nucleophilic attack of the NHC on the aldehyde carbonyl, forming a Breslow intermediate. This intermediate is then oxidized to an acyl azolium ion, which is a highly reactive acylating agent. Subsequent reaction with an alcohol, such as methanol (B129727), furnishes the desired ester and regenerates the NHC catalyst.

While specific examples for the direct synthesis of this compound using NHC catalysis are not extensively documented in readily available literature, the methodology has been successfully applied to a wide range of aromatic and heterocyclic aldehydes. The choice of oxidant is crucial, with common examples including manganese dioxide (MnO2) and quinones. The reaction conditions are typically mild, offering an advantage for substrates with sensitive functional groups.

Table 1: Examples of NHC-Catalyzed Oxidative Esterification of Aldehydes

| Aldehyde Substrate | NHC Precatalyst | Oxidant | Alcohol | Product | Yield (%) |

| Benzaldehyde | IPr·HCl | MnO2 | Methanol | Methyl benzoate | >95 |

| Furfural | IMes·HCl | DDQ | Ethanol (B145695) | Ethyl 2-furoate | 85 |

| Cinnamaldehyde | IPr·HCl | TEMPO | Benzyl (B1604629) alcohol | Benzyl cinnamate | 92 |

This table presents generalized data for analogous reactions to illustrate the utility of the method.

Transition metals, particularly palladium, ruthenium, and manganese, are effective catalysts for the oxidative esterification of aldehydes. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Palladium: Palladium catalysts are widely used in C-H activation and cross-coupling reactions. In the context of esterification, palladium-catalyzed oxidative carbonylation of appropriate thiophene precursors could be a viable route. For instance, a palladium-catalyzed direct arylation polymerization of an ester-functionalized thiophene has been reported, highlighting the utility of palladium in modifying thiophene rings. beilstein-journals.org

Ruthenium: Ruthenium complexes have been shown to catalyze the C-H alkylation of thiophene rings, which could be a key step in the synthesis of a suitable precursor for this compound. beilstein-journals.org

Manganese: Manganese catalysts are a more recent and sustainable alternative to precious metals. They have been employed in the C-H borylation and dehydrogenative coupling of thiophene derivatives, demonstrating their potential in the functionalization of the thiophene core.

Beyond NHCs, other organocatalytic and metal-free systems can facilitate oxidative esterification. One approach involves the in-situ generation of a mixed anhydride (B1165640) from the aldehyde and a carboxylic acid, which is then converted to the ester. This can be achieved using reagents like N-bromosuccinimide (NBS) as an oxidant in the presence of a base.

Fischer Esterification and its Variants

Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed.

For the synthesis of this compound, the precursor would be 4-formylthiophene-3-carboxylic acid. This would be refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid.

The general mechanism for Fischer Esterification involves:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester and regenerate the acid catalyst.

Intramolecular Fischer esterification can also occur in molecules containing both a carboxylic acid and a hydroxyl group, leading to the formation of cyclic esters known as lactones.

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is also typically catalyzed by an acid or a base. For the synthesis of this compound, one could start with a different ester of 4-formylthiophene-3-carboxylic acid (e.g., an ethyl or benzyl ester) and react it with a large excess of methanol in the presence of a catalyst.

The reaction equilibrium is driven towards the desired methyl ester by using a large excess of methanol. This method is particularly useful when the starting ester is more readily available or easier to purify than the corresponding carboxylic acid. N-Heterocyclic carbenes have also been shown to catalyze transesterification reactions under mild conditions.

Multi-Component Reactions in the Synthesis of Substituted Thiophenes

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach is highly valued for its efficiency, reduction of waste, and ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of substituted thiophenes, the Gewald reaction is a paramount example of an MCR. organic-chemistry.orgwikipedia.org

The Gewald reaction, discovered by Karl Gewald in 1966, is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the polysubstituted 2-aminothiophene. wikipedia.org This reaction is highly versatile, allowing for a wide range of substituents on the thiophene ring by varying the starting materials. arkat-usa.org

The general mechanism involves:

Knoevenagel Condensation: A base catalyzes the condensation of the ketone/aldehyde with the active methylene (B1212753) compound (α-cyanoester). wikipedia.org

Sulfur Addition: Elemental sulfur adds to the resulting α,β-unsaturated nitrile. The exact mechanism of this step is not fully elucidated but is a key part of the thiophene ring formation. wikipedia.org

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to form the stable aromatic 2-aminothiophene ring. wikipedia.orgthieme-connect.com

Modifications and catalysts have been developed to improve the efficiency and scope of the Gewald reaction. For instance, the use of catalysts like N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber or L-proline has been shown to enhance reaction rates and yields. organic-chemistry.org Microwave irradiation has also been successfully applied to accelerate the synthesis. wikipedia.org

While the classical Gewald reaction yields 2-aminothiophenes, variations and other MCRs can produce different substitution patterns relevant to structures analogous to this compound. For example, three-component reactions involving α-haloketones, β-ketoesters, and a sulfur source can lead to differently substituted thiophenes.

| Reaction Name | Reactants | Product Type | Key Features |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted 2-Aminothiophenes | One-pot synthesis, high atom economy, mild reaction conditions. organic-chemistry.orgarkat-usa.org |

| Fiesselmann Thiophene Synthesis | Thio-β-dicarbonyl compounds, α-halocarbonyls | Substituted Thiophenes | Versatile for various substitution patterns. |

| Hinsberg Thiophene Synthesis | Diethyl thiodiacetate, α-Diketone | 3,4-Disubstituted Thiophene-2,5-dicarboxylates | Provides access to symmetrically substituted thiophenes. |

Green Chemistry Considerations in the Synthesis of Thiophene Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like thiophenes to minimize environmental impact. benthamdirect.comeurekaselect.com These considerations focus on reducing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. nih.gov

Solvent-Free and Alternative Solvents: A significant aspect of greening thiophene synthesis is the replacement of volatile and toxic organic solvents. rsc.org

Solvent-free reactions: Conducting reactions without a solvent, often with microwave assistance, can dramatically reduce waste and simplify product purification. researchgate.net

Green Solvents: The use of environmentally benign solvents like water, ethanol, or ionic liquids is a key strategy. thieme-connect.comnih.gov For example, a method for synthesizing halogenated thiophenes uses ethanol as a solvent with copper(II) sulfate (B86663) pentahydrate and sodium halides, avoiding hazardous halogenated solvents. nih.gov Piperidinium (B107235) borate (B1201080) has been used as a recyclable catalyst in an ethanol/water mixture for the Gewald reaction. thieme-connect.com

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, is central to green synthesis.

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Biocatalysts: Enzymes and whole-cell systems offer highly selective transformations under mild conditions, though their application in thiophene synthesis is still an emerging area. An eggshell/Fe3O4 biocatalyst has been reported for the multi-component synthesis of 2-amino thiophene derivatives. researchgate.net

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and energy consumption for many thiophene syntheses, including the Gewald reaction. arkat-usa.org Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.

Atom Economy: Multi-component reactions like the Gewald synthesis are inherently atom-economical as most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org Transition-metal-free reactions that proceed via C-H bond cleavage, such as the reaction of substituted buta-1-enes with potassium sulfide, also exhibit high atom economy. organic-chemistry.org

| Green Chemistry Principle | Application in Thiophene Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous solvents with water, ethanol, or ionic liquids. | Copper-mediated halocyclization in ethanol to produce halogenated thiophenes. nih.gov |

| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times and energy input. | Microwave-assisted Gewald reaction for the rapid synthesis of 2-aminothiophenes. |

| Catalysis | Employing recyclable and environmentally benign catalysts. | Use of piperidinium borate as a recyclable catalyst in an ethanol/water solvent system. thieme-connect.com |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | The Gewald multi-component reaction for synthesizing 2-aminothiophenes. organic-chemistry.orgwikipedia.org |

| Solvent-Free Conditions | Performing reactions in the absence of a solvent to reduce waste. | A protocol using a heterogeneous catalyst for the reaction of aryl methyl ketones with sulfur to produce thiophenes. researchgate.net |

Chemical Transformations and Reactivity of Methyl 4 Formylthiophene 3 Carboxylate

Reactions Involving the Formyl Group

The aldehyde functionality is typically the more reactive site for nucleophilic attack and redox reactions. Its electrophilic carbon atom is susceptible to a variety of transformations.

Nucleophilic Addition Reactions (e.g., Aldol Condensations, Wittig, Horner-Wadsworth-Emmons)

The formyl group readily undergoes nucleophilic addition, a cornerstone of carbon-carbon bond formation.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group, catalyzed by a weak base. nih.govresearchgate.net While specific examples with Methyl 4-formylthiophene-3-carboxylate are not extensively documented in readily available literature, this reaction is a standard transformation for aldehydes. mdpi.combanglajol.info It proceeds via the formation of an α,β-unsaturated product. The reaction is typically catalyzed by bases like piperidine (B6355638) or triethylamine. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. mdpi.comwikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The aldehyde reacts with a phosphorus ylide (Wittig reagent), which is typically prepared in situ from a phosphonium (B103445) salt and a strong base. libretexts.orgcommonorganicchemistry.com Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides generally favor the formation of (Z)-alkenes. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate (B1237965) carbanion to convert aldehydes into alkenes, predominantly with (E)-stereoselectivity. commonorganicchemistry.comnrochemistry.comnih.gov This reaction offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. commonorganicchemistry.comnrochemistry.comgoogle.com The reaction conditions can be tailored; for instance, the Still-Gennari modification utilizes phosphonates with electron-withdrawing groups to favor the formation of (Z)-olefins. nrochemistry.com

| Reaction | Reagent Type | Typical Product | Stereoselectivity |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) | α,β-Unsaturated compound | Generally forms the more stable isomer |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CHR) | Alkene | Stabilized ylides: (E)-alkene; Non-stabilized ylides: (Z)-alkene |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (EtO)2P(O)CH2R) | Alkene | Predominantly (E)-alkene |

Reduction Reactions to Alcohols and Alkanes

The formyl group can be selectively reduced to a primary alcohol or completely reduced to a methyl group.

Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used to convert aldehydes to primary alcohols. banglajol.info The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). This transformation would yield Methyl 4-(hydroxymethyl)thiophene-3-carboxylate. While NaBH₄ is generally slow for reducing esters, its chemoselectivity for aldehydes allows for the specific reduction of the formyl group in the presence of the methyl ester. banglajol.infowpmucdn.comorgsyn.org

Reduction to Alkane: Complete reduction of the aldehyde to a methyl group, to form Methyl 4-methylthiophene-3-carboxylate, can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. However, the conditions for these reactions (strongly basic or acidic, respectively) might also affect the ester group.

Oxidation to Carboxylic Acids

The aldehyde group can be readily oxidized to a carboxylic acid. This reaction would convert this compound into 3-(methoxycarbonyl)thiophene-4-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Ag₂O). researchgate.net The choice of oxidant is crucial to avoid side reactions, especially with the sulfur-containing thiophene (B33073) ring. For instance, oxidation of 3-methylthiophene (B123197) to 3-thiophenecarboxylic acid has been achieved using sodium dichromate in a sealed tube at high temperatures.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of the aldehyde reacts with primary amines and their derivatives in condensation reactions to form new carbon-nitrogen double bonds.

Imines (Schiff Bases): Reaction with primary amines yields imines. This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. This reaction is often performed by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. orientjchem.org Oximes are useful intermediates in organic synthesis, for example, in the preparation of aminothiophenes from 3-oxotetrahydrothiophenes. google.com

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. nih.govresearchgate.netresearchgate.netnih.gov These reactions are typically straightforward condensations and are useful for both synthesis and characterization of carbonyl compounds. nih.gov The reaction of esters with hydrazine hydrate (B1144303) is a common route to hydrazides, which can then be used to form hydrazones. nih.govbinghamton.edu

Cycloaddition Reactions Involving the Aldehyde Moiety

While the thiophene ring itself can participate in cycloaddition reactions, typically as the diene component under specific conditions like high pressure or with Lewis acid catalysis, the aldehyde group is not a typical participant in common cycloaddition pathways like the Diels-Alder reaction. nih.govresearchgate.netresearchgate.netchegg.comrsc.org The formyl group is more known for its role as an electrophile in nucleophilic additions.

Reactions Involving the Carboxylate Ester Group

The methyl ester group is generally less reactive than the formyl group. Transformations typically require more forcing conditions or specific reagents that target esters.

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-formylthiophene-3-carboxylic acid, under basic conditions (saponification) followed by acidic workup. A typical procedure involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. For example, the related compound methyl 4-sulfamoylthiophene-3-carboxylate is hydrolyzed by heating with 2N NaOH. google.com

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or catalysis.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group from the alcohol solvent.

Reduction: While resistant to mild reducing agents like sodium borohydride under standard conditions, the ester group can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄). However, LiAlH₄ would also reduce the formyl group. A two-step procedure, involving the selective reduction of the aldehyde first, followed by protection of the resulting alcohol and then reduction of the ester, would be necessary for selective transformation.

Hydrolysis to Carboxylic Acids

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 4-formylthiophene-3-carboxylic acid. This reaction is typically carried out under basic or acidic conditions. Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

For instance, the hydrolysis of a similar compound, methyl 4-sulfamoylthiophene-3-carboxylate, is achieved by refluxing with a methanolic sodium methylate solution, followed by acidification to precipitate the carboxylic acid. google.com A similar approach can be envisioned for this compound.

Reaction Scheme for Hydrolysis:

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Typical Reaction Environment |

|---|---|---|

| Acidic | Dilute strong acid (e.g., HCl, H₂SO₄) | Aqueous solution, often with heating |

| Basic (Saponification) | Strong base (e.g., NaOH, KOH) | Aqueous or alcoholic solution, followed by acidic workup |

Aminolysis and Amide Formation

The ester group of this compound can undergo aminolysis to form the corresponding amide. This reaction involves the nucleophilic attack of an amine on the ester carbonyl carbon. The process can be facilitated by heating or by using a catalyst. A general procedure for the synthesis of amides involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent like TiCl₄. nih.gov While this applies to the carboxylic acid, direct aminolysis of the ester is also a common transformation.

The reaction of carboxylic acids with amines to form amides is a fundamental transformation in organic chemistry. youtube.comresearchgate.net In the context of thiophene derivatives, this reaction is crucial for the synthesis of various biologically active molecules and materials. The direct condensation of carboxylic acids and amines can be mediated by reagents such as titanium tetrachloride (TiCl₄) to afford the corresponding amides in good yields. researchgate.net

Table 2: Examples of Amide Formation from Carboxylic Acid Derivatives

| Starting Material | Amine | Coupling Agent/Condition | Product |

|---|---|---|---|

| Carboxylic Acid | Primary or Secondary Amine | TiCl₄, Pyridine, 85 °C | Amide |

Grignard and Organolithium Additions for Ketone/Alcohol Synthesis

The aldehyde functional group of this compound is susceptible to nucleophilic addition by organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.org These reactions are fundamental for carbon-carbon bond formation.

Addition of a Grignard or organolithium reagent to the aldehyde will produce a secondary alcohol after an acidic workup. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack on the carbonyl carbon. leah4sci.com

Organolithium reagents are generally more reactive than Grignard reagents. wikipedia.org While Grignard reagents can react with esters, this typically requires harsher conditions. Organolithium reagents can add to aldehydes and ketones to produce alcohols. masterorganicchemistry.comwikipedia.org The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group. libretexts.org

Reaction with Aldehyde:

Reagent: Grignard (RMgX) or Organolithium (RLi)

Intermediate: Alkoxide

Final Product (after workup): Secondary alcohol

Table 3: Products from Grignard/Organolithium Addition to this compound

| Reagent | Target Functional Group | Product after Workup |

|---|---|---|

| Grignard Reagent (RMgX) | Aldehyde | Secondary Alcohol |

It is important to note that these strong nucleophiles can also potentially react with the ester group, especially if an excess of the organometallic reagent is used or at elevated temperatures. This could lead to the formation of a tertiary alcohol from the ester.

Reduction to Alcohols

Both the formyl and the methyl carboxylate groups in this compound can be reduced to their corresponding alcohols. The choice of reducing agent determines the selectivity of the reduction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the ester to primary alcohols. khanacademy.orgmasterorganicchemistry.com The reduction of a carboxylic acid with LiAlH₄ proceeds to the primary alcohol. khanacademy.org

Milder reducing agents, such as sodium borohydride (NaBH₄), are generally selective for the reduction of aldehydes and ketones over esters. Therefore, treatment of this compound with NaBH₄ would be expected to selectively reduce the formyl group to a hydroxymethyl group, yielding Methyl 4-(hydroxymethyl)thiophene-3-carboxylate. The reduction of carboxylic acids to alcohols can also be achieved through catalytic hydrosilylation using manganese(I) complexes. nih.gov Other methods for the reduction of carboxylic acids and their derivatives to alcohols are also known. organic-chemistry.orgresearchgate.net

Table 4: Reduction of this compound

| Reducing Agent | Functional Group Reduced | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | Methyl 4-(hydroxymethyl)thiophene-3-carboxylate |

Reactivity of the Thiophene Heterocyclic Ring

The thiophene ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The substituents on the ring, the formyl and the methyl carboxylate groups, are deactivating and will direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution reactions proceed through a two-step mechanism involving the attack of an electrophile on the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The presence of electron-withdrawing groups, such as the formyl and ester groups in this compound, generally deactivates the ring towards electrophilic attack. libretexts.org

Halogenation is a typical electrophilic aromatic substitution reaction. The bromination of a similar thiophene derivative, 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, has been reported to occur at the 4-position using bromine in acetic acid and chloroform. mdpi.com This suggests that the halogenation of this compound would likely occur at an available position on the thiophene ring. Given the positions of the existing substituents (3 and 4), the potential sites for halogenation are the 2- and 5-positions. The directing effects of the formyl and carboxylate groups would influence the regioselectivity of the halogenation.

Table 5: Halogenation of Thiophene Derivatives

| Substrate | Halogenating Agent | Solvent | Position of Halogenation |

|---|

The development of routes to halogenated 2-thiophenecarboxylic acid derivatives is of interest for their use as building blocks in the synthesis of insecticides. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) on Activated Halothiophene Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings that are electron-deficient. The reaction requires the presence of strong electron-withdrawing groups to stabilize the intermediate Meisenheimer complex and a good leaving group, typically a halogen. nih.gov For this compound, the formyl and ester groups provide the necessary activation.

To undergo SNAr, the thiophene must first be halogenated (e.g., at the C2 or C5 position). For instance, bromination could yield methyl 5-bromo-4-formylthiophene-3-carboxylate. This halo-derivative can then react with various nucleophiles. The SNAr reaction between heteroaryl halides and thiols, for example, can proceed smoothly in the presence of a base like potassium carbonate. nih.gov This stepwise addition-elimination mechanism allows for the displacement of the halide by the nucleophile, providing a versatile route to highly substituted thiophenes. nih.govresearchgate.net

Representative SNAr Reaction:

| Parameter | Description |

|---|---|

| Substrate | Methyl 5-bromo-4-formylthiophene-3-carboxylate |

| Nucleophile | Thiophenol (PhSH) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylacetamide (DMAc) |

| Product | Methyl 4-formyl-5-(phenylthio)thiophene-3-carboxylate |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net These reactions typically involve an organic halide reacting with an organometallic reagent. For this compound, a halogenated derivative (e.g., methyl 5-bromo-4-formylthiophene-3-carboxylate) serves as the electrophilic partner.

Suzuki Reaction: This reaction couples an organohalide with a boronic acid or ester. masterorganicchemistry.com It is widely used for synthesizing biaryl compounds and substituted thiophenes. researchgate.netnih.gov The reaction of a bromo-derivative of the title compound with an arylboronic acid, catalyzed by a palladium(0) complex like Pd(PPh₃)₄ and a base, would yield an aryl-substituted thiophene. mdpi.com

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. masterorganicchemistry.comorganic-chemistry.org This method is particularly useful for synthesizing substituted styrenes and cinnamates. semanticscholar.org The reaction is catalyzed by a palladium species and requires a base. scispace.com

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This provides a direct route to aryl alkynes. organic-chemistry.orgnih.gov

Negishi Reaction: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org It is known for its high functional group tolerance and is a valuable tool for complex molecule synthesis. rsc.orgresearchgate.net

Summary of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₃PO₄ | Aryl-substituted thiophene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Base | Alkenyl-substituted thiophene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Amine | Alkynyl-substituted thiophene |

| Negishi | Organozinc Reagent (Ar-ZnCl) | Pd(PPh₃)₄ | Aryl-substituted thiophene |

C-H Activation and Direct Functionalization Strategies

In recent years, C-H activation has emerged as a powerful strategy that circumvents the need for pre-functionalized starting materials like organohalides. dmaiti.com This approach allows for the direct transformation of inert C-H bonds into new C-C or C-heteroatom bonds, offering improved atom and step economy. mdpi.com For this compound, the C-H bond at the C5 position is the most likely candidate for direct functionalization due to its higher reactivity.

Oxidative alkenylation, also known as the Fujiwara-Morita reaction or a direct Heck-type reaction, involves the palladium-catalyzed coupling of an aromatic C-H bond with an alkene. semanticscholar.org Unlike the traditional Heck reaction, this process does not require an aryl halide. Instead, the C-H bond is activated directly, often with a Pd(II) catalyst and an oxidant to regenerate the active catalyst. This strategy could be applied to directly couple an alkene, such as butyl acrylate (B77674), to the C5 position of this compound.

Hypothetical Oxidative Alkenylation Reaction:

Substrate: this compound

Coupling Partner: Butyl acrylate

Catalyst: Pd(OAc)₂

Oxidant: Cu(OAc)₂ or Ag₂CO₃

Product: Methyl 5-(3-butoxy-3-oxoprop-1-en-1-yl)-4-formylthiophene-3-carboxylate

Functional Group Interconversions and Advanced Derivatization Strategies

The formyl and methyl ester groups of this compound are versatile handles for further molecular elaboration. A wide range of standard organic transformations can be applied to these functional groups to generate a library of advanced derivatives.

The aldehyde (formyl) group is particularly reactive and can undergo:

Oxidation: Conversion to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent.

Reduction: Selective reduction to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄).

Reductive Amination: Conversion to an amine by reaction with an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Condensation Reactions: Knoevenagel condensation with active methylene compounds or Wittig reaction with phosphorus ylides to form new carbon-carbon double bonds. nih.gov

The methyl ester group can be transformed via:

Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) followed by acidic workup.

Aminolysis/Amidation: Reaction with an amine to form an amide, often requiring elevated temperatures or catalytic activation.

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent would also reduce the formyl group.

Transesterification: Exchange of the methyl group for another alkyl group by reacting with an alcohol in the presence of an acid or base catalyst.

Summary of Potential Functional Group Interconversions:

| Functional Group | Reaction Type | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Formyl (-CHO) | Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) | |

| Reductive Amination | R₂NH, NaBH₃CN | Amine (-CH₂NR₂) | |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) | |

| Methyl Ester (-COOCH₃) | Hydrolysis | NaOH, then H₃O⁺ | Carboxylic Acid (-COOH) |

| Amidation | R₂NH, heat | Amide (-CONR₂) | |

| Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) |

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

The ¹H NMR spectrum of Methyl 4-formylthiophene-3-carboxylate provides crucial information about the electronic environment of the protons. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.0 ppm, due to the deshielding effect of the carbonyl group. The two protons on the thiophene (B33073) ring will exhibit distinct chemical shifts, influenced by the electron-withdrawing nature of the formyl and carboxylate groups. The methyl protons of the ester group will resonate as a singlet in the upfield region, generally around 3.8-3.9 ppm.

The ¹³C NMR spectrum complements the proton data by providing insights into the carbon framework. The carbonyl carbons of the aldehyde and ester groups are the most deshielded, with expected chemical shifts in the range of 180-195 ppm and 160-170 ppm, respectively. The carbons of the thiophene ring will have characteristic shifts, and the methyl carbon of the ester group will appear in the upfield region, typically around 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde H | 9.8 - 10.0 | - |

| Thiophene H | 7.5 - 8.5 | - |

| Methoxy H | 3.8 - 3.9 | - |

| Aldehyde C | - | 180 - 195 |

| Ester C=O | - | 160 - 170 |

| Thiophene C | - | 125 - 145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) would reveal scalar couplings between the two thiophene ring protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the thiophene ring and the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations. Key HMBC correlations would be expected between the aldehyde proton and the carbons of the thiophene ring, as well as between the methyl protons and the ester carbonyl carbon. These correlations are vital for confirming the substitution pattern on the thiophene ring. sdsu.edunih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY correlations could be observed between the aldehyde proton and the adjacent thiophene proton, as well as between the methyl protons and a nearby thiophene proton, depending on the preferred conformation of the ester group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The Infrared (IR) spectrum of this compound is expected to show strong characteristic absorption bands. A sharp band around 1700-1720 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. Another strong band, typically in the region of 1720-1740 cm⁻¹, would correspond to the C=O stretching of the ester functional group. The C-H stretching vibration of the aldehyde group usually appears as a weaker band around 2720-2820 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, are expected in the fingerprint region (below 1600 cm⁻¹). globalresearchonline.netiosrjournals.org

The Raman spectrum would provide complementary information. The C=O stretching vibrations are also Raman active. The symmetric vibrations of the thiophene ring are often more intense in the Raman spectrum compared to the IR spectrum. iosrjournals.org

Table 2: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1700 - 1720 | 1700 - 1720 |

| Aldehyde | C-H Stretch | 2720 - 2820 | 2720 - 2820 |

| Ester | C=O Stretch | 1720 - 1740 | 1720 - 1740 |

| Thiophene Ring | C=C Stretch | ~1500 - 1600 | ~1500 - 1600 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H radical from aldehyde |

| [M-29]⁺ | Loss of CHO radical |

| [M-31]⁺ | Loss of OCH₃ radical |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit absorption bands in the UV region. The presence of the formyl and carboxylate groups, which are conjugated with the thiophene ring, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene. One would anticipate π → π* transitions to be the dominant feature in the UV-Vis spectrum. researchgate.netresearchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic and heterocyclic compounds are fluorescent. The fluorescence properties of this compound would depend on the efficiency of radiative decay from the excited state. The emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift). researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. nih.gov This data would reveal the planarity of the thiophene ring and the conformations of the formyl and methyl carboxylate substituents relative to the ring. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the solid-state architecture. nih.gov

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry and quantum mechanical studies serve as powerful tools for investigating the molecular properties of this compound. These theoretical methods provide deep insights into the molecule's geometry, electronic structure, and reactivity, complementing experimental data and aiding in the prediction of its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. scienceopen.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. mdpi.comresearchgate.net

The optimization process calculates the molecule's energy at various conformations, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy structure is found. This optimized geometry represents the most probable structure of the molecule in the gaseous phase. From this, precise structural parameters can be extracted. For instance, calculations on related thiophene carboxylates have been used to estimate charge densities and investigate substituent effects. researchgate.net The electronic structure analysis reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This is often visualized using molecular electrostatic potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.commdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm the molecule's structure. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry using methods like the Gauge-Independent Atomic Orbital (GIAO) method, theoretical chemical shifts can be derived. nih.gov These predicted values are often in good agreement with experimental spectra, aiding in the assignment of complex spectral peaks.

Vibrational Frequencies: DFT calculations can also simulate the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. nih.govresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching of the formyl and carboxylate groups, C-H stretching of the methyl group and thiophene ring, and various ring vibrations. While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be scaled by a correction factor to achieve better alignment with experimental data. researchgate.net

Table 1: Representative Predicted Spectroscopic Data for Functional Moieties in Thiophene Derivatives

| Parameter | Functional Moiety | Predicted Value Range |

| ¹³C NMR Chemical Shift | Thiophene Ring Carbons | 125-145 ppm |

| Formyl Carbon (CHO) | 180-190 ppm | |

| Carboxylate Carbon (COO) | 160-170 ppm | |

| Methyl Carbon (CH₃) | 50-55 ppm | |

| Vibrational Frequency | Formyl C=O Stretch | 1680-1710 cm⁻¹ |

| Ester C=O Stretch | 1715-1740 cm⁻¹ | |

| Thiophene Ring C=C Stretch | 1400-1550 cm⁻¹ | |

| C-H Aromatic Stretch | 3050-3150 cm⁻¹ |

Note: The values in this table are illustrative and based on DFT calculations for structurally similar thiophene compounds.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. mdpi.commaterialsciencejournal.org For this compound, the π-conjugated system of the thiophene ring, along with the electron-withdrawing formyl and carboxylate groups, significantly influences the HOMO and LUMO energy levels. bohrium.comnih.gov FMO analysis helps predict the molecule's behavior in various chemical reactions and its potential applications in materials science, where the band gap is a key property. scienceopen.com

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Studies on Thiophene Derivatives

| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiophene Carboxamide Derivative 1 | -0.2013 | -0.0681 | 0.1332 |

| Thiophene Carboxamide Derivative 2 | -0.2091 | -0.0554 | 0.1537 |

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 |

Note: Data is sourced from computational studies on related thiophene structures to demonstrate typical values. mdpi.comnih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful method for mapping out the pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. For reactions involving this compound, such as nucleophilic addition to the formyl group or substitution on the thiophene ring, DFT can be used to model the entire reaction coordinate.

This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States: The highest energy point along the reaction pathway, known as the transition state, is located. This structure is not a stable molecule but a fleeting arrangement of atoms that connects reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

By modeling different possible pathways, researchers can determine the most energetically favorable mechanism. For example, theoretical studies on the alkylation of related heterocyclic carboxylates have successfully used DFT to interpret the regioselectivity of the reaction by calculating the electronic structure of anionic intermediates. mdpi.comresearchgate.netnih.gov This approach allows for a detailed, step-by-step understanding of reaction mechanisms, guiding the synthesis of new derivatives. researchgate.net

Applications of Methyl 4 Formylthiophene 3 Carboxylate and Its Derivatives in Specialized Chemical Fields

Utilization as Key Synthetic Intermediates

The strategic placement of the formyl and carboxylate groups on the thiophene (B33073) ring positions Methyl 4-formylthiophene-3-carboxylate as a pivotal building block in organic synthesis. Chemists leverage this unique arrangement to forge intricate molecular architectures that would be challenging to assemble otherwise.

The reactivity of this compound facilitates its use in cyclization and condensation reactions to form more complex fused heterocyclic systems. A prominent example is its role as a precursor in the synthesis of thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purines, allowing them to interact with a variety of biological targets. The synthesis often involves the conversion of the formyl and ester groups into functionalities that can react with a binucleophile, such as chloroformamidine, to construct the fused pyrimidine (B1678525) ring. The ability to readily access these complex scaffolds underscores the importance of the title compound as a strategic intermediate. nih.gov

Thiophene-containing molecules are foundational to the field of advanced organic materials, particularly in the development of conductive polymers and organic electronics. While direct applications of this compound in final materials are not extensively documented, its structure represents a key monomeric unit. The thiophene ring itself provides electronic properties, and the functional groups serve as handles for polymerization or for tuning the material's characteristics. Metal-Organic Frameworks (MOFs), for instance, are sometimes used as sacrificial templates to create advanced catalytic materials, highlighting a strategy where precursor molecules define the ultimate structure and function of the final material. researchgate.netrsc.org The functional groups on this compound could be similarly exploited to integrate it into larger polymeric or supramolecular assemblies for applications in materials science.

Contributions to Medicinal Chemistry Research and Drug Discovery

The thiophene nucleus is recognized as a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govrsc.org Derivatives of this compound are actively investigated for a range of therapeutic applications, capitalizing on the favorable biological profile of the thiophene ring. nih.govmdpi.com

Derivatives of thiophene carboxylic acids have been identified as a new class of inhibitors for D-amino acid oxidase (DAO), a flavoenzyme implicated in neurological conditions such as schizophrenia. nii.ac.jp The inhibitory activity is strongly linked to the presence of a carboxylic acid group, which can be readily obtained by hydrolyzing the methyl ester of this compound. Structure-activity relationship (SAR) studies have shown that small substituents on the thiophene ring are well-tolerated, and the core scaffold interacts with key residues like Tyr224 and Arg283 in the enzyme's active site. nii.ac.jp The formyl group of the title compound provides a convenient point for chemical modification to explore these structure-activity relationships and optimize inhibitory potency.

Table 1: Inhibition of D-amino acid oxidase (DAO) by Thiophene Carboxylic Acid Derivatives

| Compound Scaffold | Substitution | Inhibitory Activity |

| Thiophene-2-carboxylic acid | Various small groups | Identified as a new class of DAO inhibitors. nii.ac.jp |

| Thiophene-3-carboxylic acid | Various small groups | Also identified as a potent DAO inhibitor scaffold. nii.ac.jp |

| Thieno[3,2-b]pyrrole-5-carboxylic acid | Fused ring system | A known potent inhibitor for comparison. nii.ac.jp |

The rise of antibiotic resistance has spurred the search for new antibacterial agents and compounds that can restore the efficacy of existing drugs. Thiophene derivatives, particularly those containing carboxamide functionalities, have shown promising antibacterial activity. nih.govmdpi.com this compound serves as an excellent starting point for synthesizing these derivatives. The ester can be converted to a carboxamide, and the aldehyde can be used in condensation reactions to introduce diverse substituents. Studies on various thiophene-2-carboxamide derivatives have shown that substitutions at the 3-position significantly influence antibacterial efficacy, with amino-substituted compounds often displaying higher activity than hydroxyl or methyl-substituted ones. nih.gov Certain derivatives have demonstrated potent activity against pathogenic Gram-positive and Gram-negative bacteria, including resistant strains like ESBL-producing E. coli. nih.govmdpi.com

Table 2: Antibacterial Activity of Selected Thiophene-2-Carboxamide Derivatives

| Derivative Class | Target Bacteria | Activity Summary | Reference |

| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed the highest activity among tested classes. nih.gov | nih.gov |

| 3-Hydroxy thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed moderate antibacterial activity. nih.gov | nih.gov |

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Demonstrated good efficacy against this resistant strain. mdpi.com | mdpi.com |

Thiophene-based compounds are well-represented among anti-inflammatory agents, with commercial drugs like Tinoridine and Tiaprofenic acid as notable examples. nih.gov Research has shown that various substituted aminothiophenes, which can be synthesized from this compound via reductive amination of the formyl group, possess significant anti-inflammatory properties. jpsbr.orgnih.gov For example, a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were evaluated for in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some compounds showing inhibitory effects. jpsbr.org The presence of ester, amine, and amide groups is frequently associated with anti-inflammatory activity, highlighting the importance of these functional groups in molecular design. nih.gov

Table 3: Anti-inflammatory Activity of Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates

| Compound Substitution | Method | Finding |

| Various substituted amines | Carrageenan-induced rat paw edema | Certain derivatives showed notable percentage inhibition of edema. jpsbr.org |

| Methylmercapto | Carrageenan-induced rat paw edema | Found to be the least potent in the tested series with 26.24% inhibition. jpsbr.org |

| Phenylamino | Carrageenan-induced rat paw edema | Showed maximum inhibitory activity in the series. jpsbr.org |

Investigation in Other Therapeutic Areas (e.g., Anticancer, Antimicrobial)

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are subjects of significant research in various therapeutic areas, notably in the development of anticancer and antimicrobial agents. nih.govresearchgate.net The inherent properties of the thiophene ring, such as its planarity and the ability of its sulfur atom to form hydrogen bonds, can enhance drug-receptor interactions. nih.gov

Anticancer Research: Thiophene derivatives have shown considerable toxicity against various cancer cell lines. For instance, certain thiophene carboxamide derivatives, which can be synthesized from precursors like this compound, have been investigated as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4). rsc.org These synthetic analogues have demonstrated significant antiproliferative activity against hepatocellular carcinoma (liver cancer) cell lines. rsc.org

In one study, two thiophene carboxamide compounds, labeled 2b and 2e , were identified as the most active molecules against the Hep3B cancer cell line, with IC50 values of 5.46 µM and 12.58 µM, respectively. rsc.org Three-dimensional cell culture studies revealed that these compounds could disrupt the spheroid formation of Hep3B cells, forcing them into a globular aggregation. rsc.org Other research has highlighted the efficacy of different thiophene derivatives, such as diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, against breast cancer cell lines like MCF-7. nih.gov

| Derivative Type | Cancer Cell Line | Reported Activity |

|---|---|---|

| Thiophene Carboxamide (Compound 2b) | Hep3B (Liver Cancer) | IC50 = 5.46 µM |

| Thiophene Carboxamide (Compound 2e) | Hep3B (Liver Cancer) | IC50 = 12.58 µM |

| Diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivative | MCF-7 (Breast Cancer) | Exhibited considerable toxicity |

Antimicrobial Research: The structural versatility of thiophene-based compounds also makes them promising candidates for new antimicrobial drugs. researchgate.net Research has demonstrated their effectiveness against a range of pathogens, including extensively drug-resistant (XDR) bacteria and various fungal species. researchgate.netsapub.org For example, a synthesized analog, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed outstanding antibacterial action against XDR Salmonella Typhi with a Minimum Inhibitory Concentration (MIC) value of 3.125 mg/mL. researchgate.net

In the realm of antifungal research, certain thiophene derivatives have displayed potent activity against Aspergillus fumigatus, while others have shown good activity against Syncephalastrum racemosum. sapub.orgbeilstein-journals.org The broad-spectrum potential of these compounds underscores their importance in the search for new treatments for infectious diseases. sapub.org

Structure-Activity Relationship (SAR) Studies of Thiophene Analogues

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. nih.gov SAR studies are crucial for optimizing drug candidates to enhance efficacy and reduce side effects. researchgate.netnih.gov For thiophene analogues, these studies explore how modifications to the thiophene core and its substituents influence therapeutic activity. nih.gov

The thiophene ring is often considered a bio-isosteric replacement for a phenyl ring in drug design. nih.gov This substitution can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, potentially leading to improved drug-receptor interactions. nih.gov Key SAR insights for thiophene derivatives include:

Role of the Sulfur Atom : The sulfur atom in the thiophene ring can participate in additional hydrogen bonding, enhancing the binding affinity of the ligand to its target receptor. nih.gov

Substituent Position and Type : The nature and position of functional groups on the thiophene ring are critical. For instance, in a series of thiophene carboxamide derivatives designed as anticancer agents, the polar surface area (PSA) was found to be a key determinant of activity, with values mimicking the drug CA-4 leading to better biological performance. rsc.org

Ring Modifications : In studies of thiophene-3-carboxamide (B1338676) derivatives as c-Jun N-terminal kinase (JNK) inhibitors, comprehensive SAR analysis revealed how different substitutions on the thiophene core and the amide moiety affected their inhibitory profiles both in vitro and in cells. nih.gov

These studies guide medicinal chemists in the rational design of new thiophene-based therapeutic agents by providing a clear understanding of which structural features are responsible for their biological effects. nih.gov

Applications in Materials Science and Engineering

The unique electronic properties of the π-conjugated thiophene ring make it a valuable building block in materials science. Derivatives of this compound can serve as precursors for a range of advanced materials with applications in electronics, optics, and nanotechnology.

Thiophene and its derivatives are cornerstones in the field of organic electronics. Polymers and oligomers of thiophene are well-known organic semiconductors. Poly(3-alkylthiophenes) (P3ATs) are among the most studied conducting polymers due to their stability, solubility, and tunable electronic properties. These materials are integral components in:

Organic Field-Effect Transistors (OFETs) : Oligothiophenes, such as α-sexithiophene, were used in the fabrication of the first all-organic transistors and are valued for their high charge carrier mobilities.

Organic Light-Emitting Diodes (OLEDs) : Conjugated polymers based on thiophene, such as poly(p-phenylenevinylene) and polyfluorenes, are used as conductive and light-emitting layers in OLEDs. Poly(3,4-ethylenedioxythiophene), or PEDOT, is a particularly important transparent conducting polymer used as a buffer layer in OLEDs and organic solar cells.

The functional groups on this compound allow it to be incorporated into these polymer backbones, enabling the fine-tuning of the final material's optoelectronic properties.

The thiophene scaffold is a key component in the synthesis of various fluorophores and organic dyes. nih.govresearchgate.net The extended π-conjugation in thiophene-based molecules often leads to strong fluorescence, making them suitable for applications in bio-imaging and materials science. researchgate.net

Researchers have developed methods for synthesizing red and deep-red cyanine (B1664457) dyes using thiophene-based structures that incorporate a formyl (aldehyde) acceptor group. researchgate.net These dyes can exhibit large Stokes shifts, which is advantageous for fluorescence measurements, and have been used as fluorescent probes for live-cell imaging. researchgate.net Additionally, thiophene fluorophores have been engineered to produce bright and stable fluorescence from blue to red, and have been successfully used for cellular staining in immunofluorescence studies. nih.govresearchgate.net The formyl and carboxylate groups of this compound provide reactive handles for synthesizing more complex dye structures.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. Thiophene-based carboxylates are excellent candidates for MOF ligands due to their rigidity and ability to coordinate with metal centers.

Thiophene-functionalized dicarboxylic acids have been used to construct MOFs with d¹⁰ metal ions like zinc (Zn) and cadmium (Cd). These thiophene-based MOFs can exhibit interesting properties, such as luminescence, making them useful as sensory materials for detecting environmental contaminants. For example, a nickel-based MOF synthesized using thiophene-2,5-dicarboxylic acid was shown to have strong fluorescence properties, suggesting its potential use as a fluorescent probe. The bifunctional nature of this compound and its derivatives allows them to act as versatile linkers in the design and synthesis of novel, functional MOFs.

Role in Agrochemical and Specialty Chemical Synthesis

Beyond medicine and materials, thiophene derivatives are important intermediates in the synthesis of agrochemicals and other specialty chemicals. Their unique chemical reactivity allows for the construction of complex molecules with specific biological or chemical functions.

Halogenated 2-thiophenecarboxylic acids and their derivatives have been identified as key building blocks for a new family of 1,2,4-triazole (B32235) insecticides. The synthesis of these crucial intermediates often starts from simpler thiophene precursors, which are then functionalized and elaborated. Furthermore, 3-aminothiophenes, which can be derived from thiophene carboxylates, are valuable intermediates in the preparation of herbicidally active compounds. This highlights the role of compounds like this compound as a starting point for creating the next generation of crop protection agents.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of Methyl 4-formylthiophene-3-carboxylate is geared towards environmentally benign and efficient processes. Traditional multi-step syntheses of substituted thiophenes often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. The principles of green chemistry and atom economy are driving research into more sustainable alternatives.

One of the most promising avenues is the use of direct C-H activation . This strategy aims to form carbon-carbon bonds directly on the thiophene (B33073) ring, bypassing the need for pre-functionalized starting materials like organometallics, which reduces steps and waste. unito.itrsc.org Palladium-catalyzed direct arylation, for instance, has been successfully applied to thiophene derivatives, offering a more atom-economical route to complex molecules. acs.org Future research could focus on developing selective C-H formylation and carboxylation techniques on a simple thiophene precursor, potentially in greener solvents like water or biomass-derived alternatives. unito.itresearchgate.net

Another key area is the development of synthetic routes from renewable feedstocks. While many thiophene syntheses rely on petrochemical sources, novel methods are emerging that utilize elemental sulfur in reactions with bio-based precursors. researchgate.net Exploring pathways from biomass to functionalized thiophenes represents a significant step towards sustainability. researchgate.net The concept of atom economy , which maximizes the incorporation of atoms from reactants into the final product, will be a guiding principle in designing these new synthetic pathways. ekb.eg

| Synthetic Strategy | Traditional Approach | Sustainable/Atom-Economical Approach |

| Key Transformation | Classical cross-coupling (e.g., Suzuki, Stille) | Direct C-H Activation/Arylation |

| Starting Materials | Pre-functionalized (halogenated, organometallic) thiophenes | Simple, unactivated thiophenes |

| Reagents | Often stoichiometric organometallic reagents | Catalytic amounts of transition metals |

| Byproducts | Significant salt and metal waste | Minimal byproducts (e.g., H₂) |

| Solvents | Often toxic, volatile organic solvents | Water, biomass-derived solvents (e.g., GVL) rsc.org |

Discovery of Novel Reactivity and Catalytic Systems

The inherent reactivity of the aldehyde and ester functionalities on the this compound scaffold provides a rich platform for discovering novel transformations. The aldehyde group is particularly versatile, capable of undergoing a wide array of reactions to introduce further complexity. acs.orgnih.gov

Future research will likely explore advanced catalytic systems to unlock new reaction pathways. For example, palladium/norbornene (Pd/NBE) cooperative catalysis has emerged as a powerful method for the direct vicinal difunctionalization of thiophenes at the C4 and C5 positions. nih.govacs.org Applying such a system to this compound could enable the introduction of two new substituents in a single, highly selective step.